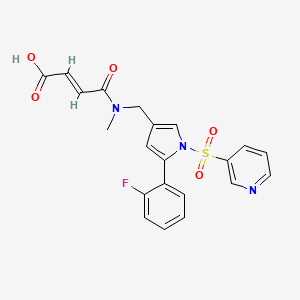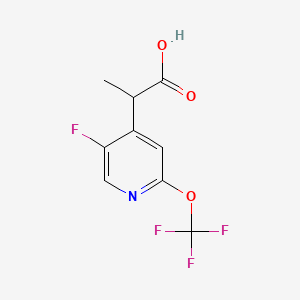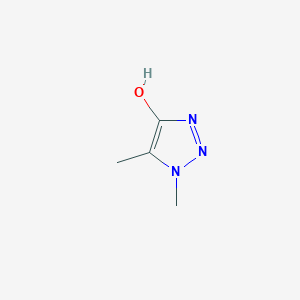
dimethyl-1H-1,2,3-triazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-1H-1,2,3-triazol-4-ol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, and a hydroxyl group at position 4. Triazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-1,2,3-triazol-4-ol can be synthesized through various methodsThis reaction is typically catalyzed by copper (Cu) or ruthenium (Ru) to yield 1,4- or 1,5-disubstituted triazoles, respectively . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the efficient production of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,5-Dimethyl-1H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1,5-Dimethyl-1H-1,2,3-triazol-4-ol has numerous applications in scientific research:
作用機序
The mechanism of action of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, the compound may interact with nucleic acids, affecting DNA and RNA synthesis.
類似化合物との比較
1,5-Dimethyl-1H-1,2,3-triazol-4-ol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole isomer with different substitution patterns and biological activities.
3,5-Dimethyl-1,2,4-triazole: A similar compound with methyl groups at positions 3 and 5, exhibiting distinct chemical properties.
4,5-Dicyano-1,2,3-triazole:
The uniqueness of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C4H7N3O |
|---|---|
分子量 |
113.12 g/mol |
IUPAC名 |
1,5-dimethyltriazol-4-ol |
InChI |
InChI=1S/C4H7N3O/c1-3-4(8)5-6-7(3)2/h8H,1-2H3 |
InChIキー |
OKQDXWUFSMPASH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


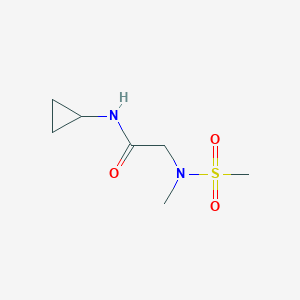
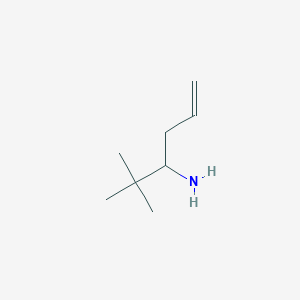
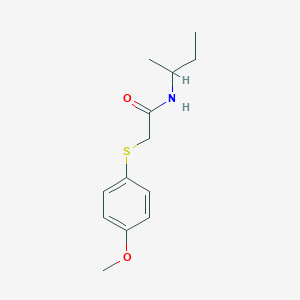
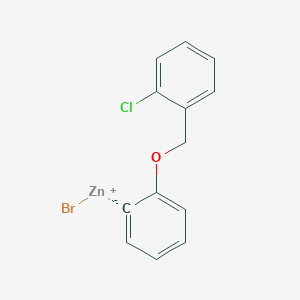
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14899048.png)
![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
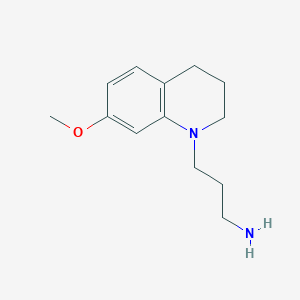
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)
